Clenbuterol Hydrochloride

Catalog No.
S523964
CAS No.
21898-19-1
M.F
C12H19Cl3N2O
M. Wt
313.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clenbuterol Hydrochloride

CAS Number

21898-19-1

Product Name

Clenbuterol Hydrochloride

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride

Molecular Formula

C12H19Cl3N2O

Molecular Weight

313.6 g/mol

InChI

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H

InChI Key

OPXKTCUYRHXSBK-UHFFFAOYSA-N

SMILES

Array

solubility

46.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-Amino-3,5-dichloro-α-[[(1,1-dimethylethyl)amino]methyl]benzenemethanol; NAB-365Cl; Spiropent; Ventipulmin;

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

The exact mass of the compound Clenbuterol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 46.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758633. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clenbuterol Hydrochloride is the salt form of Clenbuterol, a potent, long-acting beta-2 adrenergic receptor agonist. This form is widely used in research and as an analytical standard due to its stability and defined stoichiometry, which are critical for reproducible results. Its primary mechanism involves the selective stimulation of beta-2 adrenergic receptors, leading to the relaxation of smooth muscle, particularly in the bronchial passages. Unlike short-acting agonists, Clenbuterol exhibits a prolonged half-life, making it a valuable tool in studies requiring sustained receptor activation.

Substituting Clenbuterol Hydrochloride with its free base or other beta-2 agonists like Salbutamol or Terbutaline can lead to significant variations in experimental outcomes. The hydrochloride salt form offers enhanced thermal stability, with a melting and decomposition point beginning at approximately 179°C, compared to a new form of clenbuterol which melts and decomposes around 125°C. This stability is crucial for consistent performance in various laboratory conditions. Furthermore, Clenbuterol Hydrochloride is the designated form for official analytical reference standards, ensuring high purity (typically ≥98%) and batch-to-batch consistency, which is often not guaranteed with other forms. Its distinct receptor binding affinity and efficacy profile compared to other beta-2 agonists also mean that substitution can alter the intended biological response.

Superior Beta-2 Adrenoceptor Binding Affinity Compared to Common Substitutes

In competitive radioligand binding studies using equine tracheal muscle homogenates, Clenbuterol demonstrated a significantly higher affinity for beta-2 adrenoceptors compared to Salbutamol and Terbutaline. The dissociation constant (Kd) for Clenbuterol was 24 nM, whereas the Kd values for Salbutamol and Terbutaline were 1100 nM and 3900 nM, respectively.

Evidence DimensionBeta-2 Adrenoceptor Binding Affinity (Kd)
Target Compound Data24 nM
Comparator Or BaselineSalbutamol: 1100 nM; Terbutaline: 3900 nM
Quantified DifferenceApproximately 45-fold higher affinity than Salbutamol and 162-fold higher affinity than Terbutaline
ConditionsCompetitive radioligand binding study in equine tracheal muscle homogenates.

Higher binding affinity suggests that a lower concentration of Clenbuterol Hydrochloride is required to engage the target receptor, which can translate to greater potency and specificity in experimental models.

Enhanced Potency in Functional Assays Over In-Class Alternatives

In a study comparing the bronchodilator effects of oral Clenbuterol and Terbutaline in patients with chronic obstructive lung disease, Clenbuterol was found to be approximately 170 times more potent than Terbutaline. This was determined in a double-blind, two-week clinical study.

Evidence DimensionOral Potency
Target Compound DataNot specified directly, but established as a baseline.
Comparator Or BaselineTerbutaline
Quantified DifferenceApproximately 170 times more potent than Terbutaline
ConditionsOral administration in patients with chronic obstructive lung disease.

The significantly higher potency of Clenbuterol allows for the use of much lower doses to achieve the desired biological effect, reducing the potential for off-target effects and conserving valuable compound.

Superior Thermal Stability for Consistent Handling and Storage

Differential scanning calorimetry (DSC) analysis shows that Clenbuterol Hydrochloride has a melting and decomposition point beginning at approximately 179°C. In contrast, a new form of clenbuterol demonstrated melting and immediate decomposition at a much lower temperature of around 125°C. This indicates superior thermal stability of the hydrochloride salt.

Evidence DimensionMelting and Decomposition Temperature
Target Compound DataStarts at ~179°C
Comparator Or BaselineNew form of clenbuterol: ~125°C
Quantified DifferenceApproximately 54°C higher decomposition temperature
ConditionsDifferential Scanning Calorimetry (DSC) analysis.

Higher thermal stability ensures the integrity of the compound during storage and handling, particularly in experimental setups that may involve heating, leading to more reliable and reproducible results.

Defined Purity for Use as an Analytical Reference Standard

Clenbuterol Hydrochloride is widely used as a reference standard in analytical testing, with a specified purity of not less than 98%. The United States Pharmacopeia (USP) sets the acceptance criteria for Clenbuterol Hydrochloride at 98.0% to 102.0% on an anhydrous basis, with strict limits on impurities.

Evidence DimensionPurity Specification
Target Compound Data≥98%
Comparator Or BaselineGeneric or non-salt forms without specified purity.
Quantified DifferenceDefined high purity versus potentially variable purity of alternatives.
ConditionsAs per official analytical methods and pharmacopeial standards.

Procuring Clenbuterol Hydrochloride as a certified reference material ensures the accuracy and reliability of analytical quantification in research and quality control settings, which is essential for regulatory compliance and data integrity.

High-Throughput Screening and In Vitro Pharmacology

Due to its high beta-2 adrenoceptor binding affinity and potency, Clenbuterol Hydrochloride is an ideal positive control or reference compound in high-throughput screening campaigns aimed at identifying novel beta-2 adrenergic agonists or antagonists. Its well-characterized pharmacology ensures reliable and reproducible assay performance.

Analytical Method Development and Validation

The defined high purity and established use as a certified reference material make Clenbuterol Hydrochloride the compound of choice for developing and validating analytical methods for the detection and quantification of clenbuterol in various matrices, including biological samples and food products.

Studies Requiring Sustained Beta-2 Adrenergic Receptor Activation

Clenbuterol Hydrochloride's long half-life makes it particularly suitable for in vivo and in vitro studies that require sustained activation of beta-2 adrenergic receptors. This allows for less frequent administration and more stable compound exposure over the course of the experiment.

Comparative Pharmacology and Receptor Subtype Selectivity Studies

The distinct binding affinity and potency of Clenbuterol Hydrochloride compared to other beta-2 agonists like Salbutamol and Terbutaline make it a valuable tool for dissecting the pharmacological nuances of beta-2 adrenergic receptor signaling and investigating receptor subtype selectivity.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

312.056296 Da

Monoisotopic Mass

312.056296 Da

Heavy Atom Count

18

Appearance

Solid powder

UNII

GOR5747GWU

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Sympathomimetics

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

37148-27-9
21898-19-1

Wikipedia

Clenbuterol hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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